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molecular formula C11H7ClN2O3 B3057740 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 84660-25-3

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B3057740
M. Wt: 250.64
InChI Key: CKGHKABQBNRCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863220B2

Procedure details

To a mixture of diethyl oxalacetate sodium salt (123.2 g, 586 mmol) in water (750 mL) was slowly added aqueous sodium hydroxide (50%, 47 g, 586 mmol). After 1 h the solids had dissolved. 4-Chlorobenzenecarboximidamide monohydrochloride (111.95 g, 586 mmol) was then added, and the mixture was heated at 70° C. overnight. After cooling to room temperature concentrated hydrochloric acid was slowly added (causing foaming) until the pH was lowered to 1.5. The solid was isolated by filtration and washed with water and methanol. The solid was then triturated twice with hot methanol, washed repeatedly with 1 N hydrochloric acid, then once with methanol and dried to afford the title compound (66.07 g).
Quantity
123.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
4-Chlorobenzenecarboximidamide monohydrochloride
Quantity
111.95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:12]CC)(=[O:11])[CH2:3][C:4]([C:6]([O:8]CC)=O)=O.[OH-].[Na+].Cl.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=[NH:27])[NH2:26])=[CH:21][CH:20]=1.Cl>O>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]2[NH:27][C:6](=[O:8])[CH:4]=[C:3]([C:2]([OH:12])=[O:11])[N:26]=2)=[CH:21][CH:20]=1 |f:0.1,2.3,4.5,^1:0|

Inputs

Step One
Name
Quantity
123.2 g
Type
reactant
Smiles
[Na].C(CC(=O)C(=O)OCC)(=O)OCC
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
4-Chlorobenzenecarboximidamide monohydrochloride
Quantity
111.95 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)C(N)=N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After 1 h the solids had dissolved
Duration
1 h
ADDITION
Type
ADDITION
Details
was slowly added (causing foaming) until the pH
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
The solid was then triturated twice with hot methanol
WASH
Type
WASH
Details
washed repeatedly with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with methanol and dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1NC(C=C(N1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66.07 g
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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